4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also referred to as 1,2-Benzenedicarboxylic acid, 2-hydroxy-1,3-propanediyl ester . It features a benzodioxonine ring, which is a fused ring system containing both oxygen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione typically involves the reaction of 1,2-Benzenedicarboxylic acid with 2-hydroxy-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione include other benzodioxonine derivatives and related heterocyclic compounds. Examples include:
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- 2(3H)-Furanone, dihydro-4-hydroxy-
Uniqueness
What sets this compound apart is its specific ring structure and the presence of both hydroxyl and carbonyl functional groups
Properties
CAS No. |
49543-57-9 |
---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-hydroxy-4,5-dihydro-3H-2,6-benzodioxonine-1,7-dione |
InChI |
InChI=1S/C11H10O5/c12-7-5-15-10(13)8-3-1-2-4-9(8)11(14)16-6-7/h1-4,7,12H,5-6H2 |
InChI Key |
HRRKSPCHILQLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(=O)C2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.